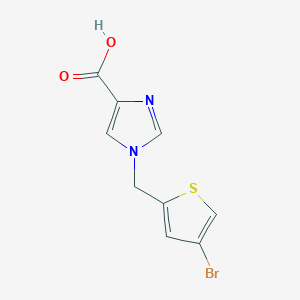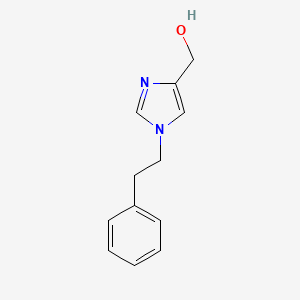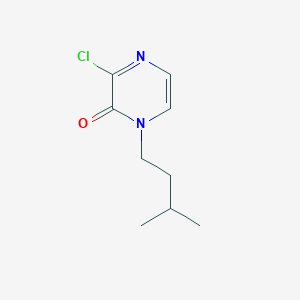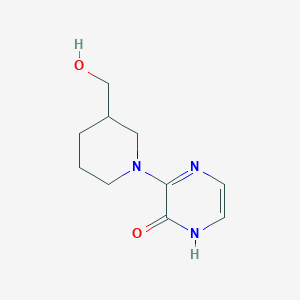![molecular formula C13H11NO5 B1488353 5-(苯并[d][1,3]二氧杂环-5-基)恶唑-2-羧酸乙酯 CAS No. 668972-83-6](/img/structure/B1488353.png)
5-(苯并[d][1,3]二氧杂环-5-基)恶唑-2-羧酸乙酯
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular formula of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is C13H11NO5. Its molecular weight is 261.23 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles involved a Pd - catalyzed C-N cross - coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, ethyl 2- (benzo [d] [1,3]dioxol-5-yl)oxazole-4-carboxylate, have been predicted. Its boiling point is 397.8±52.0 °C, density is 1.330±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and acidity coefficient (pKa) is -1.63±0.10 .科学研究应用
合成和结构分析
已合成并使用 X 射线衍射、IR、1H 和 13C NMR 光谱分析了相关化合物 2-(苯并[d]恶唑-2-基)-5-氧代-3-(邻甲苯基氨基)-2,5-二氢异恶唑-4-羧酸乙酯。这项研究增强了对该化合物晶体和分子结构的理解,为化学合成和结构分析的更广泛知识做出了贡献 (Marjani,2013).
抗菌活性
已研究了苯并恶唑的衍生物(包括 5-(苯并[d][1,3]二氧杂环-5-基)恶唑-2-羧酸乙酯)的抗菌特性。这项研究对于了解这些化合物的潜在生物医学应用具有重要意义 (Balaswamy 等人,2012).
组合合成
已为与 5-(苯并[d][1,3]二氧杂环-5-基)恶唑-2-羧酸乙酯相关的 5-取代恶唑-4-羧酸酯开发了一种组合合成方法。该方法适用于各种羧酸,提供了一种合成一系列恶唑衍生物的通用方法 (Tormyshev 等人,2006).
支气管扩张剂合成
将 N,N'‐Bis(4‐methyloxazol‐5‐yl)urea 合成作为支气管扩张剂类似物(如 1,3-bis(4methyloxazol-5-yl)xanthine)的关键构建模块的研究突出了恶唑衍生物在呼吸系统医学中的潜在治疗应用 (Ray 和 Ghosh,1999).
晶体学和电子结构
对 N,N-di[(5-氯-2-氧代-2,3-二氢苯并[d]恶唑-3-基)甲基]乙胺的晶体和电子结构的研究提供了对相关恶唑化合物的分子间相互作用和结构性质的见解 (Aydın 等人,2017).
抗肿瘤活性
对恶唑衍生物(如氧杂呋喃)的合成和抗肿瘤活性的研究强调了这些化合物在癌症治疗中的潜力。氧杂呋喃已显示出对特定癌细胞系的细胞毒性,表明其治疗相关性 (Franchetti 等人,1990).
作用机制
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cells .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
未来方向
生化分析
Biochemical Properties
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular processes. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic flux and altering the levels of specific metabolites . Additionally, its interaction with proteins involved in cell signaling pathways can modulate cellular responses, making it a compound of interest for therapeutic applications .
Cellular Effects
The effects of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate on cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases, such as the S phase and G2/M phase . Furthermore, it has been demonstrated to modulate gene expression, leading to changes in the expression of genes involved in cell proliferation and survival . These cellular effects highlight the potential of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux and affecting cellular metabolism . Additionally, its binding to proteins involved in cell signaling pathways can modulate these pathways, leading to changes in cellular responses . These molecular interactions are crucial for understanding the therapeutic potential of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are important for understanding the long-term implications of using Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate in therapeutic applications.
Dosage Effects in Animal Models
The effects of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can induce beneficial effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . High doses of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate can lead to toxic or adverse effects, including damage to normal cells and tissues . These dosage effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound has been shown to inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, its interaction with cofactors can modulate enzyme activity, further influencing metabolic pathways . Understanding these metabolic interactions is essential for elucidating the biochemical role of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate.
Transport and Distribution
The transport and distribution of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, its binding to proteins can influence its localization and distribution within cells . These transport and distribution mechanisms are important for understanding the bioavailability and therapeutic potential of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate.
Subcellular Localization
The subcellular localization of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is crucial for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate to specific organelles, further influencing its activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)12-14-6-11(19-12)8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMLTQJPRIBFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)
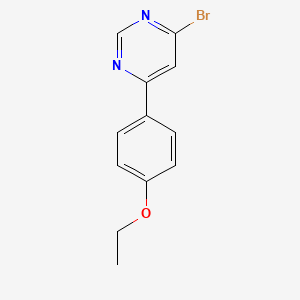

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
